2,3-Dichloro-2-butene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

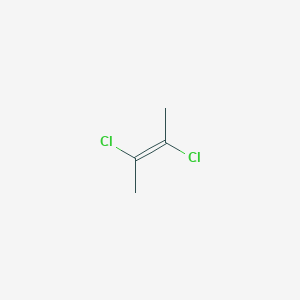

Structure

3D Structure

Properties

CAS No. |

1587-29-7 |

|---|---|

Molecular Formula |

C4H6Cl2 |

Molecular Weight |

124.99 g/mol |

IUPAC Name |

(E)-2,3-dichlorobut-2-ene |

InChI |

InChI=1S/C4H6Cl2/c1-3(5)4(2)6/h1-2H3/b4-3+ |

InChI Key |

YRCBNVMRRBIDNF-ONEGZZNKSA-N |

SMILES |

CC(=C(C)Cl)Cl |

Isomeric SMILES |

C/C(=C(/C)\Cl)/Cl |

Canonical SMILES |

CC(=C(C)Cl)Cl |

Other CAS No. |

1587-29-7 4279-21-4 |

Pictograms |

Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

2,3-Dichloro-2-butene chemical properties

An In-depth Technical Guide on the Chemical Properties of 2,3-Dichloro-2-butene

Introduction

This compound (C₄H₆Cl₂) is a chlorinated alkene existing as two geometric stereoisomers: cis (Z) and trans (E). This document provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and key reactions, and safety information. The data presented is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a six-carbon halogenated hydrocarbon.[1][2] The presence of a double bond between the second and third carbon atoms, each bonded to a chlorine atom, gives rise to cis and trans isomerism. These isomers exhibit distinct physical properties due to their different molecular geometries.

Isomer Structures and Identification

The spatial arrangement of the methyl and chloro groups around the central carbon-carbon double bond defines the two isomers.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,3-dichloro-2-butene, a halogenated alkene with applications in organic synthesis. The document details validated experimental protocols, presents quantitative data in a comparative format, and visualizes the reaction pathways to facilitate understanding and replication in a research and development setting.

Introduction and Overview

This compound (C₄H₆Cl₂) is a chlorinated hydrocarbon existing as two geometric isomers: (E)-2,3-dichloro-2-butene (trans) and (Z)-2,3-dichloro-2-butene (cis). The synthesis of these isomers is of interest for their potential as intermediates in the preparation of more complex molecules. The primary and most documented methods for their synthesis involve the direct chlorination of 2-butyne (B1218202) and the dehalogenation of 2,2,3,3-tetrachlorobutane (B86205).

The direct chlorination of 2-butyne typically yields the trans-isomer as the major product due to the stereochemistry of the reaction mechanism. Conversely, both isomers can be produced via the dehalogenation of the corresponding tetrachlorobutane, offering a route to obtain the cis-isomer, albeit often as the minor component. A third, less documented potential pathway is the dehydrochlorination of a suitable trichlorobutane precursor. This guide will focus on the two well-established methods, providing detailed protocols and comparative data.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data associated with the primary synthesis routes for this compound.

| Parameter | Method 1: Direct Chlorination of 2-Butyne | Method 2: Dehalogenation of 2,2,3,3-Tetrachlorobutane |

| Starting Material | 2-Butyne | 2,2,3,3-Tetrachlorobutane |

| Primary Reagent | Chlorine (Cl₂) | Zinc Dust |

| Solvent | None (Vapor Phase) / Ethanol (B145695) | Ethanol |

| Reported Yield | 22-24% of (E)-isomer[1] | 60% (total isomers)[1] |

| Isomer Ratio (trans:cis) | Predominantly trans | 90:10[1] |

| Key Byproducts | 2,2,3,3-Tetrachlorobutane[1] | Zinc Chloride, Ethanol Azeotropes |

Physical Properties of this compound Isomers

| Property | (E)-2,3-dichloro-2-butene (trans) | (Z)-2,3-dichloro-2-butene (cis) |

| CAS Number | 1587-29-7[2] | 1587-26-4[3] |

| Boiling Point | 98-101°C[1] | 124-126°C[1] |

| Refractive Index (n²⁰D) | 1.4570 - 1.4582[1] | 1.4672[1] |

| Molecular Weight | 124.99 g/mol | 124.99 g/mol |

Note: Spectroscopic data including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) can be found in various online databases such as the NIST WebBook and PubChem.[2][4]

Experimental Protocols

Method 1: Synthesis of (E)-2,3-Dichloro-2-butene via Direct Chlorination of 2-Butyne

This protocol is adapted from the vapor-phase chlorination of 2-butyne.[1] This method predominantly yields the trans-isomer.

Materials:

-

2-Butyne (C₄H₆)

-

Chlorine gas (Cl₂)

-

Reaction flask (evacuated)

-

Collection receiver

-

Distillation apparatus with a glass helices packed column

Procedure:

-

Evacuate the reaction flask.

-

Introduce 2-butyne and chlorine gas into the reaction flask in a 1:2 molar ratio.

-

The reaction proceeds spontaneously at a controlled temperature of 36-38°C.

-

The liquid product will collect in the receiver at the bottom of the apparatus. Solid byproducts (2,2,3,3-tetrachlorobutane) may form on the walls of the reaction flask.

-

The reaction is complete when all the 2-butyne has been added.

-

Fractionally distill the collected liquid product using a glass helices packed column.

-

Collect the fraction boiling at 98-100°C, which is (E)-2,3-dichloro-2-butene.

Work-up and Analysis:

-

The primary purification method is fractional distillation.

-

The identity and purity of the product can be confirmed by gas chromatography and by measuring its refractive index.

Method 2: Synthesis of (E)- and (Z)-2,3-Dichloro-2-butene via Dehalogenation

This protocol describes the dehalogenation of 2,2,3,3-tetrachlorobutane to yield a mixture of cis- and trans-2,3-dichloro-2-butene.[1]

Materials:

-

2,2,3,3-Tetrachlorobutane (C₄H₆Cl₄)

-

Zinc dust

-

Ethanol

-

Reflux apparatus

-

Distillation apparatus

Procedure:

-

In a reflux apparatus, add 15 g of zinc dust to a volume of ethanol.

-

Heat the zinc-ethanol mixture to reflux.

-

Slowly add a solution of 28 g of 2,2,3,3-tetrachlorobutane dissolved in 200 mL of ethanol to the refluxing mixture.

-

Continue refluxing until the reaction is complete.

-

Distill the products as azeotropes with ethanol. Approximately 200 mL of distillate needs to be collected to ensure all the halide product has been removed.

Work-up and Analysis:

-

The ethanolic distillate is worked up in the usual manner (e.g., washing with water to remove ethanol, followed by extraction with a suitable organic solvent, drying, and solvent removal).

-

The resulting mixture of isomers can be separated by careful fractional distillation.

-

The trans-isomer will distill at 99-101°C, while the cis-isomer will distill at 124-126°C.

-

The isomeric composition can be determined by gas chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

Caption: Synthetic pathway for the direct chlorination of 2-butyne.

Caption: Synthetic pathway for the dehalogenation of 2,2,3,3-tetrachlorobutane.

Conclusion

The synthesis of this compound can be effectively achieved through two primary methods: direct chlorination of 2-butyne and dehalogenation of 2,2,3,3-tetrachlorobutane. The choice of method will depend on the desired isomer and the acceptable yield. Direct chlorination provides a straightforward route to the (E)-isomer, while dehalogenation offers a pathway to a mixture of both (E)- and (Z)-isomers, which can then be separated. The experimental protocols and data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling informed decisions in the preparation of these chlorinated butene intermediates.

References

- 1. (Z)-2-CHLORO-2-BUTENE(2211-68-9) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Butene, 2,3-dichloro-, (E)- | C4H6Cl2 | CID 12211401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-2,3-dichlorobut-2-ene | 1587-26-4 [chemicalbook.com]

- 4. 2-Butene, 2,3-dichloro-, (Z)- | C4H6Cl2 | CID 12211400 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dichloro-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dichloro-2-butene, a chlorinated alkene of interest in synthetic organic chemistry. The document details its chemical properties, stereoisomers, potential synthetic routes, and known reactivity. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical Identity and Properties

This compound exists as two geometric isomers: (E)-2,3-dichloro-2-butene and (Z)-2,3-dichloro-2-butene. The Chemical Abstracts Service (CAS) numbers for these isomers are crucial for their unambiguous identification in research and commerce.

Table 1: CAS Numbers and Nomenclature for this compound Isomers

| Isomer | IUPAC Name | Synonyms | CAS Number |

| (E) | (E)-2,3-dichlorobut-2-ene | trans-2,3-dichloro-2-butene | 1587-29-7[1][2] |

| (Z) | (Z)-2,3-dichlorobut-2-ene | cis-2,3-dichloro-2-butene | 1587-26-4[1][3] |

A summary of the key physicochemical properties for the isomeric mixture and individual isomers, where available, is presented in Table 2. These properties are essential for designing and executing synthetic protocols and for understanding the compound's behavior in various chemical environments.

Table 2: Physicochemical Properties of this compound

| Property | (E)-Isomer | (Z)-Isomer | Mixture/Unspecified |

| Molecular Formula | C₄H₆Cl₂ | C₄H₆Cl₂ | C₄H₆Cl₂[1][2][3] |

| Molecular Weight | 124.99 g/mol | 124.99 g/mol | 124.99 g/mol [1][2][3] |

| Boiling Point | 118.18°C (rough estimate) | 118.18°C (rough estimate) | 97-99 °C (680 mmHg)[4] |

| Melting Point | -27.02°C (estimate) | -27.02°C (estimate) | Not available |

| Density | 1.1416 g/cm³ | 1.1618 g/cm³ | Not available |

| Refractive Index | 1.4582 | 1.4590 | Not available |

Synthesis of this compound

The stereoselective synthesis of the (E) and (Z) isomers of this compound is of primary interest for their application in stereospecific reactions. The most direct conceptual approach involves the electrophilic addition of chlorine to 2-butyne (B1218202).

Experimental Protocol: Electrophilic Addition of Chlorine to 2-Butyne

This protocol describes a general method for the stereospecific synthesis of (E)- and (Z)-2,3-dichloro-2-butene. The reaction proceeds via a cyclic chloronium ion intermediate, and the stereochemical outcome is determined by the anti-addition of the chloride ion.[5][6]

Objective: To synthesize (E)- and (Z)-2,3-dichloro-2-butene from 2-butyne.

Materials:

-

2-Butyne

-

Chlorine (Cl₂)

-

An inert aprotic solvent (e.g., dichloromethane, carbon tetrachloride)

-

Standard glassware for gas handling and reactions at controlled temperatures

-

Apparatus for product purification (e.g., distillation setup)

Procedure:

-

In a three-necked round-bottom flask equipped with a gas inlet tube, a thermometer, and a condenser, dissolve 2-butyne in an appropriate volume of an inert, dry aprotic solvent.

-

Cool the reaction mixture to a desired temperature (e.g., 0 °C) using an ice bath to control the exothermicity of the reaction.

-

Slowly bubble a stream of chlorine gas through the stirred solution. The rate of addition should be carefully controlled to prevent excessive temperature increases and side reactions.

-

Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material.

-

Upon completion of the reaction, cease the chlorine flow and allow the reaction mixture to warm to room temperature.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any unreacted chlorine.

-

The crude product mixture, containing both (E)- and (Z)-2,3-dichloro-2-butene, can be purified by fractional distillation under reduced pressure. The separation of the isomers may be challenging due to their similar boiling points.

Expected Outcome: The electrophilic addition of one equivalent of chlorine to 2-butyne is expected to yield a mixture of (E)- and (Z)-2,3-dichloro-2-butene. The anti-addition mechanism dictates that the initial product will be the (E)-isomer. Further reaction with a second equivalent of chlorine would lead to the formation of 2,2,3,3-tetrachlorobutane (B86205).[7]

Logical Relationship of Synthesis:

Caption: Synthesis of this compound from 2-butyne.

Potential Synthetic Routes and Related Reactions

While the direct chlorination of 2-butyne is the most straightforward conceptual route, other methods, such as the dehydrochlorination of tetrachlorobutanes, could also be envisioned for the synthesis of this compound.

Dehydrochlorination of Tetrachlorobutanes

The elimination of hydrogen chloride from a suitable tetrachlorobutane precursor could potentially yield this compound. For instance, the dehydrochlorination of 2,2,3,3-tetrachlorobutane would be a direct route.

Hypothetical Reaction Pathway:

Caption: Hypothetical dehydrochlorination to this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by the presence of the carbon-carbon double bond and the two chlorine atoms. These features make it a potential building block in organic synthesis.

Electrophilic Addition Reactions

The double bond in this compound can undergo electrophilic addition reactions. For example, further chlorination leads to the formation of 2,2,3,3-tetrachlorobutane.[7]

Nucleophilic Substitution Reactions

The chlorine atoms in this compound are vinylic and generally less reactive towards nucleophilic substitution compared to allylic or alkyl halides. However, under specific conditions, they might be displaced by strong nucleophiles.

Applications in Drug Development

Currently, there is a lack of direct evidence in the scientific literature for the use of this compound as a key intermediate in the synthesis of pharmaceutical compounds. However, other dichlorobutene (B78561) isomers, such as 1,4-dichloro-2-butene, have been utilized as building blocks in medicinal chemistry. The unique stereochemistry and electronic properties of this compound suggest its potential as a scaffold for the synthesis of novel bioactive molecules. Further research is required to explore its utility in this area.

Conclusion

References

- 1. 2-Butene, 2,3-dichloro-, (Z)- | C4H6Cl2 | CID 12211400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butene, 2,3-dichloro-, (E)- | C4H6Cl2 | CID 12211401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. lookchem.com [lookchem.com]

- 5. 10.4 Reactions of Alkenes: Addition of Bromine and Chlorine to Alkenes – Organic Chemistry I [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Isomers of 2,3-Dichloro-2-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-2-butene is a chlorinated alkene that exists as two geometric isomers: (Z)-2,3-dichloro-2-butene (cis) and (E)-2,3-dichloro-2-butene (trans). The spatial arrangement of the chlorine and methyl groups around the central carbon-carbon double bond gives rise to these distinct isomers, each with unique physical and spectroscopic properties. The selective synthesis and characterization of these isomers are crucial for their application in various fields, including as intermediates in organic synthesis and potentially in the development of new chemical entities. This guide provides a comprehensive overview of the isomers of this compound, including their physical properties, detailed experimental protocols for their synthesis and separation, and a thorough discussion of their spectroscopic characterization.

Isomeric Relationship

The geometric isomerism in this compound arises from the restricted rotation about the C=C double bond. The (Z)-isomer has the two chlorine atoms on the same side of the double bond, while the (E)-isomer has them on opposite sides.

Caption: Geometric isomers of this compound.

Data Presentation

Physical Properties

The physical properties of the (E)- and (Z)-isomers of this compound are summarized in the table below. It is important to note that some of these values are estimated due to limited availability in published literature.

| Property | (Z)-2,3-dichloro-2-butene (cis) | (E)-2,3-dichloro-2-butene (trans) |

| CAS Number | 1587-26-4[1] | 1587-29-7[2] |

| Molecular Formula | C₄H₆Cl₂[1] | C₄H₆Cl₂[2] |

| Molecular Weight | 124.99 g/mol [1] | 124.99 g/mol |

| Boiling Point | ~118.18 °C (rough estimate)[3] | 97-99 °C (at 680 mmHg)[2] |

| Melting Point | ~ -27.02 °C (estimate)[3] | ~ -27.02 °C (estimate)[2] |

| Density | ~1.1618 g/cm³ (estimate)[3] | ~1.1416 g/cm³ (estimate)[2] |

| Refractive Index | ~1.4590 (estimate)[3] | ~1.4582 (estimate)[2] |

Spectroscopic Data (Predicted)

Due to the scarcity of experimentally verified spectra in the literature, the following tables present predicted spectroscopic data for the isomers of this compound based on established principles and data from similar compounds.

¹H NMR (Proton NMR) - Predicted Chemical Shifts (in CDCl₃)

| Isomer | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| (Z)-Isomer | ~2.2 - 2.4 | Singlet | CH₃ |

| (E)-Isomer | ~2.1 - 2.3 | Singlet | CH₃ |

¹³C NMR (Carbon-13 NMR) - Predicted Chemical Shifts (in CDCl₃)

| Isomer | Chemical Shift (δ) ppm | Assignment |

| (Z)-Isomer | ~20 - 25 | CH₃ |

| ~125 - 130 | C=C | |

| (E)-Isomer | ~18 - 23 | CH₃ |

| ~128 - 133 | C=C |

FT-IR (Fourier-Transform Infrared) Spectroscopy - Predicted Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Isomer Specificity |

| ~2900 - 3000 | C-H stretch (sp³) | Both |

| ~1650 - 1680 | C=C stretch | Both (may be weak or inactive in the symmetric E-isomer) |

| ~1370 - 1450 | C-H bend (methyl) | Both |

| ~600 - 800 | C-Cl stretch | Both |

Mass Spectrometry (MS) - Predicted Fragmentation

| m/z | Fragment Ion | Comments |

| 124/126/128 | [C₄H₆Cl₂]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |

| 89/91 | [C₄H₆Cl]⁺ | Loss of a chlorine radical. |

| 53 | [C₄H₅]⁺ | Loss of two chlorine atoms and a proton. |

Experimental Protocols

Synthesis of this compound Isomers

A mixture of (E)- and (Z)-2,3-dichloro-2-butene can be synthesized via the chlorination of 2-butyne (B1218202).

Materials:

-

2-Butyne

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride, CCl₄)

-

Reaction vessel with a gas inlet, stirrer, and condenser

-

Ice bath

Procedure:

-

In a well-ventilated fume hood, dissolve 2-butyne in an equal volume of CCl₄ in the reaction vessel.

-

Cool the reaction vessel in an ice bath to 0-5 °C.

-

Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Monitor the reaction progress by observing the disappearance of the yellow-green color of the chlorine gas.

-

Once the reaction is complete, stop the chlorine flow and allow the mixture to warm to room temperature.

-

The resulting solution contains a mixture of (E)- and (Z)-2,3-dichloro-2-butene.

Caption: Synthesis workflow for this compound.

Separation of (E)- and (Z)-Isomers

The separation of the (E)- and (Z)-isomers can be achieved by fractional distillation due to their different boiling points.

Apparatus:

-

Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)

-

Heating mantle

-

Thermometer

-

Collection flasks

Procedure:

-

Assemble the fractional distillation apparatus in a fume hood.

-

Charge the distillation flask with the mixture of this compound isomers.

-

Slowly heat the mixture to its boiling point.

-

Carefully control the heating rate to maintain a slow and steady distillation.

-

Monitor the temperature at the head of the column. The lower-boiling (E)-isomer will distill first.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of the (E)-isomer.

-

After the first fraction is collected, increase the heating to distill the higher-boiling (Z)-isomer.

-

Collect the second fraction at its characteristic boiling point.

-

Analyze the purity of each fraction using Gas Chromatography (GC) or NMR spectroscopy.

Caption: Separation workflow for E/Z isomers.

Conclusion

This technical guide provides a detailed overview of the isomers of this compound for researchers, scientists, and professionals in drug development. The provided data and experimental protocols serve as a valuable resource for the synthesis, separation, and characterization of these compounds. While experimentally determined spectroscopic data remains limited, the predicted values herein offer a strong basis for the identification and analysis of these isomers. Further research to experimentally validate the spectroscopic data and optimize synthetic and purification methods is encouraged.

References

An In-depth Technical Guide to 2,3-Dichloro-2-butene: Molecular Weight, Synthesis, and Analysis

This technical guide provides a comprehensive overview of 2,3-dichloro-2-butene, a halogenated alkene of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its molecular properties, outlines synthetic and analytical methodologies, and discusses its toxicological profile within the broader context of related compounds.

Core Molecular and Physical Properties

This compound is a chlorinated hydrocarbon with the molecular formula C₄H₆Cl₂.[1][2][3] Its structure consists of a four-carbon butene backbone with two chlorine atoms attached to the second and third carbon atoms. The presence of a double bond at this position gives rise to geometric isomerism, resulting in two distinct isomers: (Z)-2,3-dichloro-2-butene (cis) and (E)-2,3-dichloro-2-butene (trans).[4][5]

The molecular weight of this compound can be calculated from the atomic weights of its constituent elements: carbon (≈12.011 g/mol ), hydrogen (≈1.008 g/mol ), and chlorine (≈35.453 g/mol ).

Calculation of Molecular Weight:

-

(4 × 12.011 g/mol ) + (6 × 1.008 g/mol ) + (2 × 35.453 g/mol ) = 125.00 g/mol

This calculated value aligns with the experimentally determined molecular weight of approximately 124.998 g/mol .[1][2][3]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₆Cl₂ |

| Molecular Weight | 124.998 g/mol |

| Exact Mass | 123.9846556 u |

| Boiling Point | 97 - 99 °C (at 680 mmHg) |

| Density | 1.1416 g/cm³ |

| Refractive Index | 1.4582 |

| XLogP3 | 2.5 |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often resulting in a mixture of cis and trans isomers. Two potential synthetic pathways are outlined below.

Logical Workflow for Synthesis

References

- 1. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cis-2,3-dichlorobut-2-ene | 1587-26-4 [chemicalbook.com]

- 3. agilent.com [agilent.com]

- 4. 2-Butene, 2,3-dichloro-, (Z)- | C4H6Cl2 | CID 12211400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gbcsci.com [gbcsci.com]

physical properties of 2,3-Dichloro-2-butene

An In-Depth Technical Guide to the Physical Properties of 2,3-Dichloro-2-butene

Introduction

This compound (C₄H₆Cl₂) is a halogenated alkene that serves as a key intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals.[1] It exists as two geometric isomers, (Z)-2,3-dichloro-2-butene (cis) and (E)-2,3-dichloro-2-butene (trans), each possessing distinct physical properties. This technical guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and a visualization of a relevant synthetic pathway.

Physicochemical Data

The physical properties of the cis and trans isomers of this compound are summarized below. These values are critical for researchers in designing reaction conditions, purification protocols, and for overall chemical handling.

(Z)-2,3-Dichloro-2-butene (cis-isomer)

The cis isomer, systematically named (Z)-2,3-dichlorobut-2-ene, is identified by the CAS number 1587-26-4.[2][3][4]

| Physical Property | Value |

| Molecular Formula | C₄H₆Cl₂[2][3] |

| Molecular Weight | 124.99 g/mol [4][5] |

| Melting Point | -27.02°C (estimate)[2][3] |

| Boiling Point | 118.18°C (rough estimate)[2][3] |

| Density | 1.1618 g/cm³[2][3] |

| Refractive Index | 1.4590[2][3] |

(E)-2,3-Dichloro-2-butene (trans-isomer)

The trans isomer, systematically named (E)-2,3-dichlorobut-2-ene, is identified by the CAS number 1587-29-7.[6][7] It is described as a colorless liquid with a sharp, pungent odor.[1]

| Physical Property | Value |

| Molecular Formula | C₄H₆Cl₂[1][7] |

| Molecular Weight | 125.00 g/mol [1] |

| Melting Point | -27.02°C (estimate)[1][6] |

| Boiling Point | 97 - 99 °C (at 680 mmHg)[6] |

| Density | 1.1416 g/cm³[1][6] |

| Refractive Index | 1.4582[1][6] |

Experimental Protocols for Property Determination

Standard methodologies are employed to determine the physical properties of haloalkanes and haloalkenes like this compound.

Melting Point Determination

The melting point is determined by observing the temperature at which the substance transitions from a solid to a liquid.

-

Methodology: The capillary tube method is standard. A small, powdered sample of the solidified compound is packed into a thin-walled capillary tube. The tube is attached to a thermometer and heated in a calibrated melting point apparatus. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range. For substances with melting points below room temperature, a cryostat is used.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[8]

-

Methodology: For gram-scale quantities, the boiling point is typically measured by simple distillation. The liquid is heated in a flask equipped with a condenser and a thermometer. The thermometer bulb is positioned just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor in equilibrium with the boiling liquid. The stable temperature recorded during the collection of the distillate is the boiling point. The atmospheric pressure must be recorded, as boiling points are pressure-dependent.

Density Measurement

Density is the mass of a substance per unit volume.

-

Methodology: A pycnometer (a flask with a specific, accurately known volume) is used for precise density measurements.

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid (e.g., this compound) and weighed again.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) and weighed.

-

All measurements are conducted at a constant, recorded temperature. The density of the sample is calculated by comparing its mass to the mass and density of the reference liquid.

-

Refractive Index Measurement

The refractive index measures how light propagates through a substance and is a characteristic constant.

-

Methodology: An Abbé refractometer is the standard instrument.

-

A few drops of the liquid sample are placed on the prism surface of the refractometer.

-

The prisms are closed and thermostatted to a specific temperature (commonly 20°C).

-

Light is passed through the sample, and the user adjusts the instrument's knob until the boundary line (the line separating light and dark fields) is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is then read directly from the instrument's calibrated scale.

-

Synthetic Pathway Visualization

This compound is a crucial intermediate in the synthesis of other compounds. For instance, it can be involved in the production of 2,3-dichloro-1,3-butadiene, a valuable monomer for polymerization.[9] The following diagram illustrates a conceptual synthetic relationship.

Caption: Conceptual workflow for the synthesis of 2,3-dichloro-1,3-butadiene.

References

- 1. lookchem.com [lookchem.com]

- 2. cis-2,3-dichlorobut-2-ene | 1587-26-4 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 2-Butene, 2,3-dichloro-, (Z)- | C4H6Cl2 | CID 12211400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. 2-Butene, 2,3-dichloro-, (E)- | C4H6Cl2 | CID 12211401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. embibe.com [embibe.com]

- 9. US3901950A - Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]

(E)-2,3-Dichloro-2-butene structure

[8] 2,3-Dichloro-2-butene | C4H6Cl2 | CID 54351979 - PubChem - NIH this compound | C4H6Cl2 | CID 54351979 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. ... this compound | C4H6Cl2 | CID 54351979 - PubChem. 1

[2] 2-Butene, 2,3-dichloro-, (E)- | C4H6Cl2 | CID 12211401 - PubChem 2-Butene, 2,3-dichloro-, (E)- ... 2-Butene, 2,3-dichloro-, (E)- | C4H6Cl2 | CID 12211401 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. ... (E)-2,3-Dichloro-2-butene. View More... Molecular Weight. 124.99 g/mol . Computed by PubChem 2.2 (PubChem release 2025.09.15). Dates. Create: 2007-02-07. Modify: 2025-09-27. Contents. Title and ... 2.3.3 DSSTox Substance ID. DTXSID501307517. EPA DSSTox. 2.3.4 Nikkaji Number. J80.250F. Japan Chemical Substance Dictionary (Nikkaji). J80.789C. Japan Chemical Substance Dictionary (Nikkaji) ... ... (E)-2,3-Dichloro-2-butene. View More... Molecular Weight. 124.99 g/mol . Computed by PubChem 2.2 (PubChem release 2025.09.15). Dates. Create: 2007-02-07. Modify: 2025-09-27. Contents. Title and ... MolGenie Organic Chemistry Ontology. --INVALID-LINK-- · PATENTSCOPE (WIPO). SID 396109995. --INVALID-LINK--. Connect with NLM. Twitter · Facebook · YouTube · National Library of Medicine 8600 Rockville Pike, Bethesda, MD ... ... 2-Butene, 2,3-dichloro-, (E)- | C4H6Cl2 | CID 12211401 - PubChem. ...

-

2.4.1 Depositor-Supplied Synonyms

-

1587-29-7.

-

RefChem:1062569.

-

2-Butene, 2,3-dichloro-, (E)-

-

(E)-2,3-dichlorobut-2-ene.

-

(E)-2,3-Dichloro-2-butene.

-

trans-2,3-dichloro-but-2-ene.

-

SCHEMBL268881.

-

SCHEMBL818784.

-

trans-2,3-Dichloro-2-butene.

-

YRCBNVMRRBIDNF-ONEGZZNKSA-N.

-

DTXSID501307517.

-

NS00079048. ...

-

2.1 Computed Descriptors

-

2.1.1 IUPAC Name. (E)-2,3-dichlorobut-2-ene.

-

2.1.2 InChI. InChI=1S/C4H6Cl2/c1-3(5)4(2)6/h1-2H3/b4-3+

-

2.1.3 InChIKey. YRCBNVMRRBIDNF-ONEGZZNKSA-N.

-

2.1.4 SMILES. C/C(=C(/C)\Cl)/Cl. ...

-

2.4 Synonyms

-

1587-29-7.

-

RefChem:1062569.

-

2-Butene, 2,3-dichloro-, (E)-

-

(E)-2,3-dichlorobut-2-ene.

-

(E)-2,3-Dichloro-2-butene.

-

trans-2,3-dichloro-but-2-ene.

-

SCHEMBL268881.

-

SCHEMBL818784.

-

trans-2,3-Dichloro-2-butene.

-

YRCBNVMRRBIDNF-ONEGZZNKSA-N.

-

DTXSID501307517.

-

NS00079048. ...

-

2 Names and Identifiers

-

"2.1 Computed Descriptors. 2.1.1 IUPAC Name. (E)-2,3-dichlorobut-2-ene. 2.1.2 InChI. InChI=1S/C4H6Cl2/c1-3(5)4(2)6/h1-2H3/b4-3+ 2.1.3 InChIKey. YRCBNVMRRBIDNF-ONEGZZNKSA-N. 2.1.4 SMILES. ... "

-

2.2 Molecular Formula. C4H6Cl2 Computed by PubChem 2.2 (PubChem release 2025.09.15) PubChem.

-

"2.3 Other Identifiers. 2.3.1 CAS. 1587-29-7. CAS Common Chemistry; EPA DSSTox; European Chemicals Agency (ECHA) 2.3.2 European Community (EC) Number. 605-159-5. European Chemicals Agency (ECHA) ... "

-

2.4 Synonyms. 2.4.1 Depositor-Supplied Synonyms. 1587-29-7. RefChem:1062569. 2-Butene, 2,3-dichloro-, (E)- (E)-2,3-dichlorobut-2-ene. (E)-2,3-Dichloro-2-butene. ...

-

3 Chemical and Physical Properties

-

3.1 Computed Properties. Property Name. 124.99 g/mol . 2.5. 123.9846556 Da. Computed by PubChem 2.2 (PubChem release 2025.09.15) 123.9846556 Da. Computed by PubChem 2.2 (PubChem release 2025.09.15) 0 Ų 63.6. PubChem.

-

3.2 SpringerMaterials Properties. Optical coefficient. Refractive index. SpringerMaterials. ...

-

2 Names and Identifiers

-

2.1.1 IUPAC Name. (E)-2,3-dichlorobut-2-ene.

-

2.1.2 InChI. InChI=1S/C4H6Cl2/c1-3(5)4(2)6/h1-2H3/b4-3+

-

2.1.3 InChIKey. YRCBNVMRRBIDNF-ONEGZZNKSA-N.

-

2.1.4 SMILES. C/C(=C(/C)\Cl)/Cl. ...

-

2.3 Other Identifiers

-

2.3.1 CAS. 1587-29-7. CAS Common Chemistry; EPA DSSTox; European Chemicals Agency (ECHA)

-

2.3.2 European Community (EC) Number. 605-159-5. European Chemicals Agency (ECHA)

-

2.3.3 DSSTox Substance ID. DTXSID501307517. EPA DSSTox.

-

2.3.4 Nikkaji Number. J80.250F. Japan Chemical Substance Dictionary (Nikkaji) J80.789C. Japan Chemical Substance Dictionary (Nikkaji) 3 (E)-2,3-Dichloro-2-butene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2,3-dichloro-2-butene is a chlorinated alkene that serves as a versatile intermediate in organic synthesis. Its stereochemistry and the presence of two chlorine atoms on the double bond make it a unique building block for the synthesis of a variety of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries. This guide provides a detailed overview of the structure, properties, synthesis, and reactivity of (E)-2,3-dichloro-2-butene, intended to be a valuable resource for professionals in research and development.

Chemical Structure and Properties

(E)-2,3-dichloro-2-butene, also known as trans-2,3-dichloro-2-butene, is a molecule with the chemical formula C₄H₆Cl₂. The "(E)" designation in its name refers to the stereochemistry of the double bond, indicating that the two chlorine atoms are on opposite sides of the double bond. This arrangement is in contrast to its (Z) or cis-isomer, where the chlorine atoms are on the same side.

The key structural feature of (E)-2,3-dichloro-2-butene is the C=C double bond at the second carbon, with a chlorine atom and a methyl group attached to each of the doubly bonded carbons.

Physical and Chemical Properties

A summary of the key physical and chemical properties of (E)-2,3-dichloro-2-butene is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆Cl₂ | [4][5][6] |

| Molecular Weight | 124.99 g/mol | [4][6] |

| CAS Number | 1587-29-7 | [4][5][6] |

| Boiling Point | 97-99 °C (at 680 mmHg) | [6] |

| Density | 1.1416 g/cm³ | [4][6] |

| Refractive Index | 1.4582 | [4][6] |

| Melting Point | -27.02 °C (estimate) | [4][6] |

| XLogP3-AA | 2.5 | [4] |

| Exact Mass | 123.9846556 | [4][6] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: Due to the symmetry of the (E)-isomer, a single signal would be expected for the six equivalent protons of the two methyl groups. This signal would likely appear as a singlet in the upfield region of the spectrum.

-

¹³C NMR: Two distinct signals would be predicted. One signal for the two equivalent methyl carbons and another for the two equivalent sp² hybridized carbons of the double bond.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be expected to show characteristic absorption bands for:

-

C-H stretching and bending vibrations of the methyl groups.

-

A C=C stretching vibration, which might be weak or absent due to the symmetrical nature of the substitution.

-

C-Cl stretching vibrations.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 124. Due to the presence of two chlorine atoms, characteristic isotopic peaks at M+2 and M+4 would also be observed in a ratio of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns would likely involve the loss of a chlorine atom (M-35 and M-37) and a methyl group (M-15).

Synthesis of (E)-2,3-Dichloro-2-butene

A primary method for the synthesis of (E)-2,3-dichloro-2-butene is through the addition of chlorine to 2-butyne (B1218202). This reaction typically proceeds via an anti-addition mechanism, leading to the preferential formation of the (E)-isomer.

Experimental Protocol: Chlorination of 2-Butyne

Objective: To synthesize (E)-2,3-dichloro-2-butene by the electrophilic addition of chlorine to 2-butyne.

Materials:

-

2-Butyne

-

Chlorine (Cl₂) gas

-

An inert solvent (e.g., carbon tetrachloride, CCl₄)

-

Round-bottom flask

-

Gas inlet tube

-

Stirring apparatus

-

Cooling bath

-

Apparatus for fractional distillation

Procedure:

-

Dissolve 2-butyne in an appropriate volume of the inert solvent in a round-bottom flask equipped with a gas inlet tube and a stirrer.

-

Cool the reaction mixture to a low temperature (e.g., 0 °C) using a cooling bath to control the exothermicity of the reaction.

-

Slowly bubble chlorine gas through the stirred solution. The rate of addition should be carefully controlled to prevent over-chlorination and side reactions.

-

Monitor the reaction progress by a suitable method (e.g., gas chromatography) until the starting material is consumed.

-

Once the reaction is complete, stop the flow of chlorine gas and allow the reaction mixture to warm to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to isolate (E)-2,3-dichloro-2-butene from any remaining starting material, the (Z)-isomer, and other byproducts.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as both chlorine gas and chlorinated hydrocarbons are toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Chemical Reactivity and Applications

(E)-2,3-dichloro-2-butene is a reactive intermediate that can participate in a variety of organic transformations, making it a valuable precursor in the synthesis of more complex molecules. The presence of the double bond and the two chlorine atoms provides multiple sites for chemical modification.

Nucleophilic Substitution Reactions

The chlorine atoms in (E)-2,3-dichloro-2-butene are susceptible to nucleophilic substitution, although the vinylic nature of the C-Cl bonds makes these reactions less facile than with saturated alkyl halides. Strong nucleophiles can displace one or both chlorine atoms to form new carbon-nucleophile bonds.

Addition Reactions

The double bond can undergo addition reactions, such as hydrogenation or halogenation, although the electron-withdrawing effect of the chlorine atoms deactivates the double bond towards electrophilic attack.

Use in Polymer Chemistry

Chlorinated alkenes can serve as monomers or co-monomers in polymerization reactions. While specific large-scale polymerization applications of (E)-2,3-dichloro-2-butene are not widely documented, its structure suggests potential for incorporation into specialty polymers.

Intermediate in Drug and Agrochemical Synthesis

The use of chlorinated hydrocarbons as intermediates in the synthesis of pharmaceuticals and agrochemicals is a common strategy. The chlorine atoms can be replaced by other functional groups, and the carbon skeleton can be further elaborated to build the desired molecular architecture. However, specific examples of marketed drugs or pesticides that utilize (E)-2,3-dichloro-2-butene as a direct precursor are not readily found in the public literature.

Visualizations

Synthesis Workflow

Caption: Synthesis of (E)-2,3-dichloro-2-butene from 2-butyne.

General Reactivity Pathways

Caption: General reactivity of (E)-2,3-dichloro-2-butene.

Conclusion

(E)-2,3-dichloro-2-butene is a halogenated hydrocarbon with a defined stereochemistry that offers potential as an intermediate in various fields of chemical synthesis. While detailed spectroscopic and reaction data in the public domain are limited, its structural features suggest a range of possible chemical transformations. This guide has summarized the available information on its properties, provided a plausible synthesis protocol, and outlined its general reactivity, serving as a foundational resource for scientists and researchers interested in utilizing this compound in their work. Further research into the specific applications and reaction pathways of (E)-2,3-dichloro-2-butene would be beneficial for expanding its utility in drug development and materials science.

References

- 1. This compound | C4H6Cl2 | CID 54351979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2-Butene, 2,3-dichloro-, (E)- | C4H6Cl2 | CID 12211401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-2,3-Dichloro-2-butene | 1587-29-7 [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. gauthmath.com [gauthmath.com]

An In-depth Technical Guide to (Z)-2,3-Dichloro-2-butene: Properties, Synthesis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2,3-Dichloro-2-butene is a chlorinated alkene of significant interest in synthetic chemistry and toxicological research. This technical guide provides a comprehensive overview of its core properties, including its physicochemical characteristics, toxicological profile, and relevant experimental protocols. Detailed methodologies for its synthesis from 2-butyne (B1218202) and its analysis via gas chromatography-mass spectrometry (GC-MS) are presented. Furthermore, this document elucidates the potential metabolic pathways and mechanisms of genotoxicity associated with dichlorobutenes, visualized through a detailed signaling pathway diagram. All quantitative data are summarized in structured tables for ease of comparison and reference.

Chemical and Physical Properties

(Z)-2,3-Dichloro-2-butene, also known as cis-2,3-dichloro-2-butene, possesses the chemical formula C₄H₆Cl₂.[1][2] It is one of two geometric isomers of 2,3-dichloro-2-butene, the other being the (E)-isomer (trans-2,3-dichloro-2-butene). The presence of the double bond and two chlorine atoms on the same side of the butene backbone imparts specific chemical and physical properties that are crucial for its reactivity and analytical identification.

Table 1: Physical and Chemical Properties of (Z)-2,3-Dichloro-2-butene

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆Cl₂ | [1][2] |

| Molecular Weight | 124.99 g/mol | [1] |

| CAS Number | 1587-26-4 | [1][2] |

| Density | 1.1618 g/cm³ | [2] |

| Boiling Point | 118.18 °C (rough estimate) | [2] |

| Melting Point | -27.02 °C (estimate) | [2] |

| Refractive Index | 1.4590 | [2] |

| InChI Key | YRCBNVMRRBIDNF-ARJAWSKDSA-N | [1] |

| SMILES | C/C(=C(\C)/Cl)/Cl | [1] |

Experimental Protocols

Synthesis of this compound from 2-Butyne

Objective: To synthesize a mixture of (E)- and (Z)-2,3-dichloro-2-butene via the chlorination of 2-butyne.

Materials:

-

2-Butyne

-

Chlorine (Cl₂) gas

-

An inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Round-bottom flask

-

Gas inlet tube

-

Stirring apparatus

-

Cooling bath

-

Apparatus for fractional distillation or preparative gas chromatography

Procedure:

-

In a well-ventilated fume hood, dissolve 2-butyne in an appropriate inert solvent within a round-bottom flask equipped with a gas inlet tube and a stirrer.

-

Cool the reaction mixture to a low temperature (e.g., 0 °C) using a cooling bath to control the exothermicity of the reaction.

-

Slowly bubble chlorine gas through the stirred solution. The rate of addition should be carefully controlled to prevent excessive temperature increases and side reactions.

-

Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC), to determine the consumption of the starting material and the formation of the dichlorinated products.

-

Once the reaction is complete, cease the flow of chlorine gas and allow the reaction mixture to warm to room temperature.

-

Purge the solution with an inert gas (e.g., nitrogen) to remove any dissolved unreacted chlorine.

-

The resulting solution contains a mixture of (E)- and (Z)-2,3-dichloro-2-butene, along with potentially other chlorinated byproducts.

Purification: The separation of the (Z)- and (E)-isomers of this compound can be achieved through fractional distillation under reduced pressure or by preparative gas chromatography, taking advantage of the slight differences in their boiling points and polarities.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of dichlorobutene (B78561) isomers.

Objective: To separate and identify (Z)-2,3-dichloro-2-butene from a mixture of its isomers.

Instrumentation and Conditions:

-

Gas Chromatograph: Standard GC system with a split/splitless injector.

-

Mass Spectrometer: A mass selective detector.

-

Capillary Column: A non-polar stationary phase, such as 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is recommended for separation based on boiling points.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 2 minutes at 200 °C.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

-

Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

Sample Preparation: Prepare a dilute solution of the dichlorobutene isomer mixture in a suitable solvent, such as methanol (B129727) or hexane.

Toxicological Profile

The toxicological properties of (Z)-2,3-dichloro-2-butene are not as extensively studied as some of its isomers, such as 1,4-dichloro-2-butene. However, based on data from related chlorinated hydrocarbons, it is anticipated to be a hazardous compound.

Table 2: Toxicological Data for Dichlorobutene Isomers and Related Compounds

| Compound | Test | Result | Reference(s) |

| 1,3-Dichloro-2-butene | LC50 (rat, 4-hour inhalation) | 3,930 mg/m³ | [3] |

| 1,3-Dichloro-2-butene | Skin Irritation (rabbit) | Moderate to severe irritant | [4] |

| 1,4-Dichloro-2-butene | Carcinogenicity (IARC) | Not classifiable as to its carcinogenicity to humans (Group 3) | |

| Dichlorobutanes | Genotoxicity (in vitro chromosomal aberration) | Positive with metabolic activation | [1] |

Metabolic Activation and Genotoxicity Pathway

The genotoxicity of many chlorinated hydrocarbons is linked to their metabolic activation into reactive electrophilic species. While a specific metabolic pathway for (Z)-2,3-dichloro-2-butene has not been fully elucidated, a general pathway for dichlorobutenes can be proposed based on the metabolism of other chlorinated alkenes. This activation typically involves two main routes: oxidation by cytochrome P450 enzymes and conjugation with glutathione (B108866) (GSH).

The following diagram illustrates the proposed metabolic activation and subsequent genotoxic effects of dichlorobutenes.

This proposed pathway highlights the formation of reactive intermediates, such as epoxides and glutathione conjugates, which can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations and other forms of DNA damage, which are critical events in the initiation of cancer.

Conclusion

(Z)-2,3-Dichloro-2-butene is a halogenated alkene with distinct chemical and physical properties. While its direct, stereoselective synthesis remains a challenge, it can be produced as part of an isomeric mixture from the chlorination of 2-butyne and subsequently analyzed and separated using techniques such as GC-MS. The toxicological profile of dichlorobutenes suggests that they are hazardous compounds capable of undergoing metabolic activation to genotoxic species. Further research is warranted to fully elucidate the specific metabolic pathways and toxicological effects of the (Z)-isomer to better understand its potential risks and to inform the development of safe handling procedures and potential therapeutic or industrial applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Mechanism of metabolic activation and DNA adduct formation by the human carcinogen diethylstilbestrol: The defining link to natural estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2,3-Dichloro-2-butene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of the cis and trans isomers of 2,3-dichloro-2-butene. It includes a summary of reported physical constants and outlines the standard experimental methodologies for their determination.

Data Presentation: Physical Properties of this compound Isomers

The following table summarizes the reported boiling and melting points for the cis-(Z) and trans-(E) isomers of this compound. It is important to note that some of the available data is estimated and there are discrepancies among different sources.

| Isomer | CAS Number | Boiling Point (°C) | Pressure (mmHg) | Melting Point (°C) |

| cis-2,3-dichloro-2-butene | 1587-26-4 | 118.18 (rough estimate)[1][2][3][4][5] | Not Specified | -27.02 (estimate)[1][2][3][4][5] |

| 125.5 | 760 | |||

| trans-2,3-dichloro-2-butene | 1587-29-7 | 97 - 99[6][7] | 680 | -27.02 (estimate)[6][7] |

| 118.18 (rough estimate) | Not Specified |

Experimental Protocols

Precise determination of boiling and melting points is crucial for the identification and purity assessment of chemical compounds. The following are detailed, standard methodologies for these measurements.

Determination of Melting Point (Capillary Method)

The capillary method is a common technique for determining the melting point of a solid substance.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil)

-

Mortar and pestle

Procedure:

-

Sample Preparation: The solid sample is first thoroughly dried and then finely ground into a powder using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, typically with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the heating medium within the Thiele tube.

-

Heating and Observation: The Thiele tube is heated gently and evenly. The temperature is carefully monitored.

-

Melting Point Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure substance, this range is typically narrow.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a micro-scale technique for determining the boiling point of a liquid.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil)

-

Rubber band

Procedure:

-

Sample Preparation: A small volume of the liquid sample is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

-

Apparatus Assembly: The test tube assembly is attached to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. This entire setup is then placed in a Thiele tube containing a heating medium.

-

Heating: The side arm of the Thiele tube is gently heated, causing the temperature of the heating medium to rise uniformly.

-

Observation: As the temperature increases, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

-

Boiling Point Determination: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point of the sample.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the identification and characterization of an unknown dichlorobutene (B78561) isomer, a common task in chemical research and development.

Caption: Workflow for Isomer Identification

References

Solubility of 2,3-Dichloro-2-butene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive technical guide on the solubility of 2,3-dichloro-2-butene. However, a thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data for this particular compound. While general physicochemical properties are available, detailed experimental results on its solubility in various solvents are not readily found in published resources. This guide, therefore, summarizes the available information on this compound and its isomers, provides general principles of solubility for similar compounds, and outlines standard experimental protocols for solubility determination.

Physicochemical Properties of Dichlorobutene Isomers

Understanding the basic physical and chemical characteristics of this compound and its isomers is crucial for predicting its solubility behavior. The properties of the cis ((Z)-2,3-dichloro-2-butene) and trans ((E)-2,3-dichloro-2-butene) isomers are summarized below, along with data for a related isomer, 1,3-dichloro-2-butene (B238901), for comparative purposes.

| Property | (Z)-2,3-dichloro-2-butene | (E)-2,3-dichloro-2-butene | 1,3-dichloro-2-butene |

| CAS Number | 1587-26-4[1] | 1587-29-7[2] | 926-57-8[3] |

| Molecular Formula | C₄H₆Cl₂[1] | C₄H₆Cl₂[2] | C₄H₆Cl₂[3] |

| Molecular Weight | 124.99 g/mol | 124.998 g/mol [2] | 124.996 g/mol [3] |

| Density | 1.1618 g/cm³[1] | 1.1416 g/cm³[2] | 1.161 g/cm³ |

| Boiling Point | ~118.18 °C (rough estimate)[1] | 97 - 99 °C (at 680 mmHg)[2] | 131 °C |

| Melting Point | ~-27.02 °C (estimate)[1] | ~-27.02 °C (estimate)[2] | -75 °C |

| Refractive Index | 1.4590[1] | 1.4582[2] | 1.4692 at 20 °C |

Solubility Profile

Direct quantitative solubility data for this compound in common laboratory solvents is not well-documented. However, based on the principles of "like dissolves like" and information available for structurally similar compounds, a qualitative solubility profile can be inferred.

For instance, the related compound 2,3-dichloro-2-methylbutane is reported to be more soluble in non-polar solvents like hexane (B92381) and toluene, and it exhibits limited solubility in polar solvents such as water[4]. Similarly, safety data sheets for 1,3-dichloro-2-butene indicate it is insoluble in water but soluble in acetone, benzene, ether, and ethanol[5].

Based on these observations, it is reasonable to predict that this compound will exhibit low solubility in water and higher solubility in common organic solvents.

Table of Predicted Solubility:

| Solvent | Predicted Solubility | Rationale |

| Water | Low | This compound is a non-polar molecule with no significant hydrogen bonding capabilities. |

| Ethanol | High | Ethanol has both polar and non-polar characteristics, allowing it to dissolve a range of solutes. |

| Acetone | High | Acetone is a polar aprotic solvent capable of dissolving many organic compounds. |

| Hexane | High | As a non-polar solvent, hexane is expected to readily dissolve the non-polar this compound. |

| Toluene | High | Toluene is a non-polar aromatic solvent that should effectively solvate this compound. |

It is important to note that the cis and trans isomers of this compound may exhibit slight differences in their solubility due to variations in their molecular polarity and crystal lattice energies.

Experimental Protocols for Solubility Determination

While specific protocols for this compound are not available, standard methods for determining the solubility of liquid organic compounds can be applied. A general experimental workflow is outlined below.

Gravimetric Method

This is a common and straightforward method for determining solubility.

Workflow for Gravimetric Solubility Determination:

Caption: Gravimetric method for solubility determination.

Detailed Steps:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached.

-

Phase Separation: The agitation is stopped, and the mixture is allowed to stand undisturbed for a period to allow the undissolved solute to settle, resulting in a clear, saturated supernatant.

-

Sampling: A precise volume of the clear supernatant is carefully withdrawn using a calibrated pipette, ensuring no undissolved solute is transferred.

-

Solvent Evaporation: The solvent from the collected aliquot is removed under controlled conditions (e.g., rotary evaporation or gentle heating in a fume hood) to leave behind the dissolved solute.

-

Mass Determination: The mass of the remaining solute is accurately measured using an analytical balance.

-

Calculation: The solubility is calculated by dividing the mass of the solute by the volume of the solvent in the aliquot and is typically expressed in units such as g/100 mL or mol/L.

Spectroscopic Methods

For compounds with a suitable chromophore, UV-Vis spectroscopy can be a rapid and sensitive method for determining solubility. A calibration curve of absorbance versus concentration would first need to be established.

Applications in Drug Development

While there is no direct evidence of this compound being used as a pharmaceutical intermediate, its structural motifs are present in various bioactive molecules. Understanding its solubility is a critical first step in evaluating its potential for use in synthetic organic chemistry and medicinal chemistry research. The presence of two chlorine atoms and a double bond provides reactive handles for further chemical transformations.

Conclusion

This technical guide has synthesized the limited available information on the solubility of this compound. While specific quantitative data remains elusive, a qualitative understanding of its solubility profile can be inferred from its physicochemical properties and the behavior of similar compounds. The provided experimental protocols offer a general framework for researchers to determine the precise solubility of this compound in various solvents of interest. Further experimental investigation is clearly needed to fill the existing data gap for this compound.

References

Technical Guide to the Safety of 2,3-Dichloro-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for 2,3-dichloro-2-butene. Due to the limited specific toxicological data for this compound, this guide also includes information on related dichlorobutene (B78561) isomers and general safety protocols for handling chlorinated hydrocarbons.

Chemical Identification and Isomers

This compound is a chlorinated alkene with the molecular formula C₄H₆Cl₂. It exists as two geometric isomers: (E)-2,3-dichloro-2-butene (trans) and (Z)-2,3-dichloro-2-butene (cis). It is important to distinguish between these isomers as their physical and chemical properties can differ.

Below is a diagram illustrating the isomeric relationship of this compound.

Physical and Chemical Properties

The following table summarizes the available physical and chemical properties for the isomers of this compound. Data for related dichlorobutene isomers are also included for comparison where specific data for this compound is unavailable.

| Property | (E)-2,3-dichloro-2-butene | (Z)-2,3-dichloro-2-butene | 1,3-Dichloro-2-butene |

| CAS Number | 1587-29-7 | 1587-26-4 | 926-57-8 |

| Molecular Formula | C₄H₆Cl₂ | C₄H₆Cl₂ | C₄H₆Cl₂ |

| Molecular Weight | ~125 g/mol | ~125 g/mol | ~125 g/mol |

| Appearance | Colorless liquid with a sharp, pungent odor.[1] | Colorless liquid | Clear to straw-colored liquid |

| Boiling Point | 97 - 99 °C (at 680 mmHg) | 118.18 °C (rough estimate) | Not available |

| Melting Point | -27.02 °C (estimate) | -27.02 °C (estimate) | Not available |

| Density | 1.1416 g/cm³ | 1.1618 g/cm³ | Not available |

| Flash Point | Not available | Not available | 27 °C |

| Solubility | Insoluble in water. | Not available | Low water solubility. |

Hazard Identification and Classification

Potential Hazards:

-

Flammability: Dichlorobutene isomers are generally flammable liquids and can form explosive vapor-air mixtures.

-

Acute Toxicity: Likely to be toxic if swallowed or inhaled.

-

Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe burns upon prolonged contact.

-

Eye Damage/Irritation: Vapors and direct contact are likely to cause serious eye irritation or damage.

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the following are general methodologies for key toxicological endpoints relevant to this class of chemical.

a) Acute Inhalation Toxicity Study (General Procedure):

This type of study is typically conducted according to OECD Guideline 403 or EPA Health Effects Test Guidelines OPPTS 870.1300.

-

Test System: Young adult rats of a standard laboratory strain are commonly used.

-

Exposure: Animals are exposed to the test substance as a vapor or aerosol in a whole-body or nose-only inhalation chamber for a defined period, typically 4 hours.

-

Concentrations: At least three concentrations are tested to determine a dose-response relationship and to calculate an LC50 (median lethal concentration).

-

Observations: Animals are observed for clinical signs of toxicity during and after exposure for at least 14 days. Body weight is monitored, and a gross necropsy is performed on all animals at the end of the study.

b) Acute Dermal Irritation/Corrosion Study (General Procedure):

This is generally performed following OECD Guideline 404.

-

Test System: Albino rabbits are the traditional model.

-

Application: A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observations: The skin is evaluated for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours). The reversibility of skin reactions is also observed.

Safe Handling and Storage

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools and take precautionary measures against static discharge.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

The following diagram outlines a general workflow for responding to a chemical spill, which is applicable to this compound.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back. Combustion may produce toxic gases such as hydrogen chloride.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

References

An In-Depth Technical Guide on the Dipole Moment of trans-2,3-dichloro-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the dipole moment of trans-2,3-dichloro-2-butene. The document elucidates the theoretical underpinnings of its molecular polarity, details the experimental protocols for dipole moment determination, and presents comparative data to offer a thorough understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Executive Summary

trans-2,3-dichloro-2-butene is a symmetrically substituted alkene. Due to the geometric arrangement of its polar carbon-chlorine (C-Cl) bonds, the individual bond dipoles cancel each other out, resulting in a molecule with a net dipole moment of zero or near-zero . This nonpolar nature influences its physical properties, such as solubility and intermolecular interactions, which are critical parameters in scientific research and drug development. While the cis-isomer of 2,3-dichloro-2-butene possesses a significant dipole moment due to the additive effect of its bond dipoles, the trans configuration leads to a nonpolar molecule. This guide will explore the theoretical basis for this property and the experimental methods used for its verification.

Theoretical Framework: Molecular Symmetry and Polarity

The dipole moment of a molecule is the vector sum of the individual bond dipole moments. In trans-2,3-dichloro-2-butene, the molecule possesses a center of inversion, a key symmetry element that precludes the existence of a net dipole moment.

The C-Cl bonds are inherently polar due to the difference in electronegativity between carbon and chlorine. The chlorine atom, being more electronegative, draws electron density away from the carbon atom, creating a bond dipole with a partial negative charge (δ-) on the chlorine and a partial positive charge (δ+) on the carbon.

In the trans isomer, the two C-Cl bond dipoles are oriented in opposite directions with respect to the carbon-carbon double bond. As illustrated in the diagram below, the vector addition of these two equal and opposite bond dipoles results in a net dipole moment of zero.

Caption: Vector representation of bond dipoles in trans-2,3-dichloro-2-butene.

Quantitative Data

As theoretically predicted for a symmetrical trans-alkene, the experimental determination of the dipole moment of trans-2,3-dichloro-2-butene is expected to yield a value of zero Debye. Due to this, specific experimental values for the dipole moment of the trans isomer are not commonly reported in the literature. In contrast, the cis isomer, which lacks a center of inversion, exhibits a measurable dipole moment.

For comparative purposes, the table below includes data for related compounds.

| Compound | Isomer | Dipole Moment (D) | Refractive Index (n_D) |

| This compound | trans | ~0 (theoretically) | 1.4582 (for cis/trans mixture) |

| This compound | cis | > 0 (expected) | 1.4582 (for cis/trans mixture) |

| 1,2-dichloroethene | trans | 0 | 1.449 |

| 1,2-dichloroethene | cis | 1.9 | 1.4519 |

| trans-1,4-dichloro-2-butene | trans | 0 | 1.488 |

Experimental Protocols for Dipole Moment Determination

The dipole moment of a substance is typically determined by measuring the dielectric constant and density of its dilute solutions in a nonpolar solvent. The Guggenheim and Debye methods are two of the most common approaches.

The Guggenheim Method

The Guggenheim method is a widely used technique that simplifies the determination of the dipole moment by avoiding the need to measure the densities of the solutions.

Methodology:

-

Solution Preparation: A series of dilute solutions of trans-2,3-dichloro-2-butene in a nonpolar solvent (e.g., benzene (B151609) or cyclohexane) are prepared with varying mole fractions of the solute.

-

Dielectric Constant Measurement: The dielectric constant (ε) of the pure solvent and each solution is measured using a precision capacitance bridge or a dielectric constant meter.

-

Refractive Index Measurement: The refractive index (n) of the pure solvent and each solution is measured using an Abbe refractometer.

-

Data Analysis: The dipole moment (μ) is calculated using the following equation:

μ² = [27kT / (4πN(ε₁ + 2)(n₁² + 2))] * [ (Δε / w) - (Δn² / w) ]

where:

-

k is the Boltzmann constant

-

T is the absolute temperature

-

N is Avogadro's number

-

ε₁ is the dielectric constant of the solvent

-

n₁ is the refractive index of the solvent

-

Δε is the difference between the dielectric constant of the solution and the solvent

-

Δn² is the difference between the square of the refractive index of the solution and the solvent

-

w is the weight fraction of the solute

-

A plot of (ε - ε₁) versus the concentration and (n² - n₁²) versus the concentration should yield straight lines, the slopes of which are used in the calculation.

Caption: Experimental workflow for the Guggenheim method.

The Debye Equation Method

This method involves the measurement of the molar polarization of the solute.

Methodology:

-

Solution Preparation: Similar to the Guggenheim method, prepare a series of dilute solutions in a nonpolar solvent.

-

Measurement of Dielectric Constant and Density: Measure the dielectric constant (ε) and density (ρ) of the pure solvent and each solution.

-

Calculation of Molar Polarization: The molar polarization (P) of the solution is calculated using the Clausius-Mosotti equation:

P = [(ε - 1) / (ε + 2)] * [(x₁M₁ + x₂M₂) / ρ]

where x₁, M₁, and x₂, M₂ are the mole fractions and molar masses of the solvent and solute, respectively.

-

Extrapolation to Infinite Dilution: The molar polarization of the solute at infinite dilution (P₂∞) is determined by extrapolating a plot of P versus x₂ to x₂ = 0.

-

Dipole Moment Calculation: The dipole moment (μ) is then calculated from the Debye equation:

μ² = [9kT / (4πN)] * [P₂∞ - (Pₑ + Pₐ)]

where (Pₑ + Pₐ) is the sum of the electronic and atomic polarizations, which can be estimated from the molar refraction.

Conclusion

The molecular structure of trans-2,3-dichloro-2-butene, characterized by its centrosymmetric arrangement of polar C-Cl bonds, dictates a net dipole moment of zero. This theoretical understanding is verifiable through established experimental protocols such as the Guggenheim and Debye methods, which rely on the precise measurement of dielectric constants and refractive indices of dilute solutions. For professionals in fields requiring a deep understanding of molecular properties, recognizing the nonpolar nature of trans-2,3-dichloro-2-butene is crucial for predicting its behavior in various chemical and biological systems.

Methodological & Application

Application Notes and Protocols for 2,3-Dichloro-2-butene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals